8,9-Dimethyl-2-[1-(2-nitrophenoxy)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
1-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)ETHYL (2-NITROPHENYL) ETHER is a complex heterocyclic compound that features a unique combination of thieno, triazolo, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)ETHYL (2-NITROPHENYL) ETHER typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with thieno, triazolo, or pyrimidine rings. These compounds may share some biological activities but differ in their specific interactions and efficacy. Examples include:
- 8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- [(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetic acid .
Properties
Molecular Formula |
C17H15N5O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
11,12-dimethyl-4-[1-(2-nitrophenoxy)ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H15N5O3S/c1-9-11(3)26-17-14(9)16-19-15(20-21(16)8-18-17)10(2)25-13-7-5-4-6-12(13)22(23)24/h4-8,10H,1-3H3 |
InChI Key |
WXVMOTFLPIVZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)OC4=CC=CC=C4[N+](=O)[O-])C |
Origin of Product |
United States |
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